molecular formula C23H22N4O B2920509 4-{[4-(6-Oxo-3-phenyl-1,6-dihydropyridazin-1-yl)piperidin-1-yl]methyl}benzonitrile CAS No. 2380060-51-3

4-{[4-(6-Oxo-3-phenyl-1,6-dihydropyridazin-1-yl)piperidin-1-yl]methyl}benzonitrile

Cat. No.: B2920509
CAS No.: 2380060-51-3
M. Wt: 370.456
InChI Key: HZSMYSIZYRPSRZ-UHFFFAOYSA-N
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Description

4-{[4-(6-Oxo-3-phenyl-1,6-dihydropyridazin-1-yl)piperidin-1-yl]methyl}benzonitrile is a complex organic compound that features a pyridazinone core, a piperidine ring, and a benzonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-(6-Oxo-3-phenyl-1,6-dihydropyridazin-1-yl)piperidin-1-yl]methyl}benzonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized by the condensation of a hydrazine derivative with a diketone or ketoester under acidic or basic conditions.

    Introduction of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the pyridazinone intermediate.

    Attachment of the Benzonitrile Group: The final step involves the coupling of the piperidine-pyridazinone intermediate with a benzonitrile derivative, typically using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

4-{[4-(6-Oxo-3-phenyl-1,6-dihydropyridazin-1-yl)piperidin-1-yl]methyl}benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Palladium-catalyzed cross-coupling reactions using ligands and bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-{[4-(6-Oxo-3-phenyl-1,6-dihydropyridazin-1-yl)piperidin-1-yl]methyl}benzonitrile has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of diseases involving the central nervous system and cancer.

    Biological Research: It is used as a tool compound to study various biological pathways and molecular targets.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-{[4-(6-Oxo-3-phenyl-1,6-dihydropyridazin-1-yl)piperidin-1-yl]methyl}benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting downstream signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[4-(6-Oxo-3-phenyl-1,6-dihydropyridazin-1-yl)piperidin-1-yl]methyl}benzonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound for various research applications.

Properties

IUPAC Name

4-[[4-(6-oxo-3-phenylpyridazin-1-yl)piperidin-1-yl]methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O/c24-16-18-6-8-19(9-7-18)17-26-14-12-21(13-15-26)27-23(28)11-10-22(25-27)20-4-2-1-3-5-20/h1-11,21H,12-15,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZSMYSIZYRPSRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)C=CC(=N2)C3=CC=CC=C3)CC4=CC=C(C=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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